Cas no 3771-95-7 (4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine)
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine
- 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine, 4-chloro-1,5,6,7-tetrahydro-
- Pyrido[2,3-d]pyrimidine,4-chloro-5,6,7,8-tetrahydro-
- 4-Chloropiperidino<2,3-d>pyrimidine
- 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine
- EN300-2970763
- LMEIURAIDANBJI-UHFFFAOYSA-N
- Pyrido[2,3-d]pyrimidine,4-chloro-1,5,6,7-tetrahydro-
- AKOS006305033
- A823840
- DTXSID20659433
- SCHEMBL15718983
- CS-0083374
- 4-Chloro-5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidine
- AB73928
- 3771-95-7
- FT-0645568
- 4-CHLORO-5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE
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- MDL: MFCD18250923
- Inchi: 1S/C7H8ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h4H,1-3H2,(H,9,10,11)
- InChI Key: LMEIURAIDANBJI-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)NCCC2
Computed Properties
- Exact Mass: 169.04100
- Monoisotopic Mass: 169.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 41.04000
- LogP: 0.34560
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM337662-100mg |
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3771-95-7 | 95%+ | 100mg |
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| Chemenu | CM337662-250mg |
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| Enamine | EN300-258296-0.05g |
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| Enamine | EN300-258296-0.1g |
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$669.0 | 2025-03-19 | |
| Enamine | EN300-258296-0.25g |
4-chloro-1H,5H,6H,7H-pyrido[2,3-d]pyrimidine |
3771-95-7 | 95.0% | 0.25g |
$955.0 | 2025-03-19 | |
| Enamine | EN300-258296-0.5g |
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3771-95-7 | 95.0% | 0.5g |
$1504.0 | 2025-03-19 |
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine Suppliers
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine
Introduction to 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine (CAS No. 3771-95-7)
4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 3771-95-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-pyrimidine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.
The molecular structure of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine consists of a fused ring system comprising two pyrimidine rings connected at the 2 and 3 positions. The presence of a chlorine substituent at the 4-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. This structural feature allows for further functionalization, enabling the development of novel derivatives with tailored biological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine and its derivatives. The pyrido-pyrimidine scaffold is well-documented for its role in modulating various biological pathways, including kinase inhibition and DNA repair mechanisms. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression and inflammatory diseases.
One of the most compelling aspects of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine is its versatility as a building block in drug discovery. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity for target proteins. For instance, derivatives of this compound have been investigated for their ability to inhibit Janus kinases (JAKs), which are involved in signal transduction pathways relevant to autoimmune disorders.
The synthesis of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step at the 4-position is particularly critical and often employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These methods ensure high yield and purity while maintaining the integrity of the pyrido-pyrimidine core.
Recent advancements in computational chemistry have further accelerated the exploration of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine derivatives. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with remarkable accuracy. This approach has been instrumental in identifying lead compounds for further optimization through structure-activity relationship (SAR) studies.
The pharmacokinetic profile of 4-chloro-1H,5H,6H,7H-pyrido2,3-dpyrimidine is another area of active investigation. Understanding how this compound is metabolized and eliminated from the body is crucial for developing safe and effective therapeutic agents. In vitro studies have begun to unravel the metabolic pathways involved and have provided insights into potential drug-drug interactions.
In conclusion,4-chloro-1H,5H,6H,7H,-pyrido2,3-dpyrimidine (CAS No. 3771-95-7) represents a promising candidate for further pharmaceutical development. Its unique structural features and biological activities make it an attractive scaffold for designing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow.
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